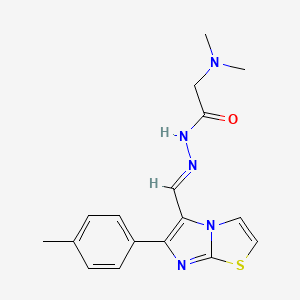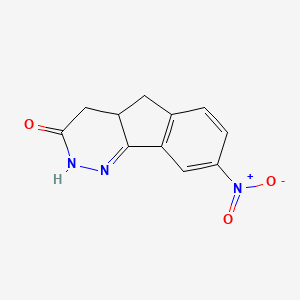
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Preparation Methods
The synthesis of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves multiple steps. The synthetic route typically includes the following steps:
Formation of the silatridecanoic acid backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the silatridecanoic acid structure.
Introduction of the dimethoxy and methyl groups: This step involves the addition of dimethoxy and methyl groups to the silatridecanoic acid backbone.
Attachment of the trimethoxysilylpropyl ester group: The final step involves the esterification reaction to attach the trimethoxysilylpropyl group to the molecule.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or catalyst.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical reactions. Its unique structure allows it to interact with biological molecules, potentially influencing cellular processes and pathways.
Comparison with Similar Compounds
When compared to similar compounds, 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester stands out due to its specific combination of functional groups and structural features. Similar compounds include:
Methyl 11,11-dimethoxy-12-oxa-4,7-diaza-11-silatridecanoate: This compound shares a similar backbone but differs in the ester group attached.
Other organosilicon compounds: These compounds may have different functional groups or structural variations, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
136120-13-3 |
|---|---|
Molecular Formula |
C18H42N2O8Si2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
3-trimethoxysilylpropyl 2-methyl-3-[2-(3-trimethoxysilylpropylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H42N2O8Si2/c1-17(18(21)28-13-9-15-30(25-5,26-6)27-7)16-20-12-11-19-10-8-14-29(22-2,23-3)24-4/h17,19-20H,8-16H2,1-7H3 |
InChI Key |
HLWGUFKXKOBIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCC[Si](OC)(OC)OC)C(=O)OCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



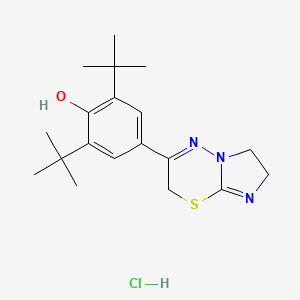
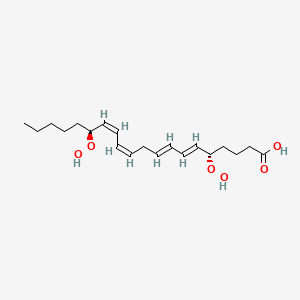



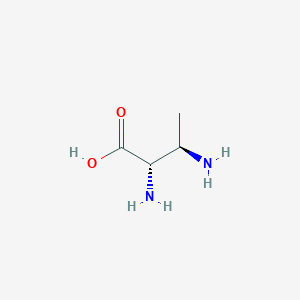



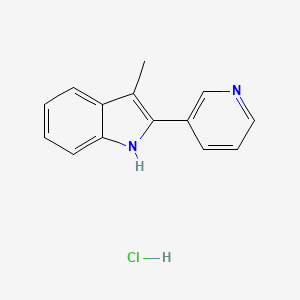
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
